2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine
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Overview
Description
2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine is a chemical compound with the molecular formula C8H14F3NO and a molecular weight of 197.2 g/mol It is characterized by the presence of a trifluoroethoxy group attached to a cyclohexanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 2-(2,2,2-trifluoroethoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexanamine derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic and steric properties, which can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine
- 4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine
Uniqueness
2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H14F3NO |
---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h6-7H,1-5,12H2 |
InChI Key |
ASMIWQMJTGDMEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)OCC(F)(F)F |
Origin of Product |
United States |
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